molecular formula C23H22N4O4 B2714811 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 941981-21-1

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2714811
CAS No.: 941981-21-1
M. Wt: 418.453
InChI Key: YHQKMLZGYIIIOT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and an N-(4-methoxyphenyl)acetamide moiety at position 3. The pyrazolo-pyrazine scaffold is a bicyclic heteroaromatic system known for its pharmacological versatility, including anticancer, antimicrobial, and antiviral activities . The acetamide linkage introduces hydrogen-bonding capacity, which may influence target binding interactions .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-19-8-4-16(5-9-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-17-6-10-18(30-2)11-7-17/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQKMLZGYIIIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 432.5 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an ethoxy group and a methoxy group.

PropertyValue
Molecular FormulaC23H24N4O3
Molecular Weight432.5 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Research indicates that compounds with similar structures to this compound exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in animal models.
  • Antimicrobial Properties : The presence of the pyrazole ring is associated with antimicrobial activity against several pathogens.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound.

  • Antitumor Studies :
    • A study on structurally similar pyrazolo compounds indicated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
    • The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival.
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that related compounds could reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in models of acute inflammation.
    • These findings suggest that this compound may also exhibit similar anti-inflammatory properties.
  • Antimicrobial Activity :
    • Compounds with analogous structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
    • The mode of action likely involves disruption of bacterial cell wall synthesis.

Case Studies

Several case studies highlight the biological relevance of pyrazolo derivatives:

  • Case Study 1 : A derivative similar to the compound was evaluated for its anticancer effects in a xenograft model, resulting in a significant reduction in tumor size compared to controls.
  • Case Study 2 : Research on another pyrazolo derivative showed effective inhibition of myeloperoxidase (MPO), suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of methoxy/ethoxy groups significantly impacts bioactivity. For example, G419-0240 (3-methoxyphenyl acetamide) may exhibit different target interactions compared to the target compound’s 4-methoxyphenyl group .
  • Thermal Stability : Halogenated derivatives (e.g., Compound 9e) exhibit higher melting points (>240°C), suggesting stronger intermolecular forces and crystalline stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound G419-0240 Compound 11m ()
logP ~3.3 (estimated) 3.3 2.8
Polar Surface Area (Ų) ~58.6 (estimated) 58.6 85.7
Hydrogen Bond Donors 1 1 2
Molecular Weight ~404.42 404.42 455.19
Metabolic Stability Moderate (ethoxy group resists demethylation) Lower (methoxy susceptible to CYP450 oxidation) Low (styryl group prone to oxidation)

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